5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS No.: 926205-25-6
Cat. No.: VC4200093
Molecular Formula: C17H13FN2O2
Molecular Weight: 296.301
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926205-25-6 |
|---|---|
| Molecular Formula | C17H13FN2O2 |
| Molecular Weight | 296.301 |
| IUPAC Name | 5-(3-fluorophenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C17H13FN2O2/c1-12-16(11-21)17(22-15-9-5-6-13(18)10-15)20(19-12)14-7-3-2-4-8-14/h2-11H,1H3 |
| Standard InChI Key | PGCLRPPPHZSBNM-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1C=O)OC2=CC(=CC=C2)F)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C₁₇H₁₃FN₂O₂, corresponds to a molar mass of 296.30 g/mol . Key structural elements include:
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A pyrazole core (1H-pyrazole) providing a heterocyclic scaffold.
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3-Fluorophenoxy group at position 5, introducing electron-withdrawing effects.
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Methyl group at position 3, enhancing steric bulk.
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Phenyl ring at position 1, contributing to aromatic interactions.
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Carbaldehyde at position 4, enabling nucleophilic addition reactions .
Table 1: Key Physicochemical Properties
Synthesis and Synthetic Strategies
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a cornerstone for introducing the carbaldehyde group at position 4 of the pyrazole ring . This method involves treating 3-methyl-1-phenyl-5-(3-fluorophenoxy)-1H-pyrazole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 90–120°C. The reaction proceeds via electrophilic aromatic substitution, with the formyl group selectively attacking the electron-rich 4-position .
Oxidation of Pyrazole Alcohols
Alternative routes include the oxidation of 4-hydroxymethyl intermediates using oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents . For example, 4-(hydroxymethyl)-5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole can be oxidized to the corresponding carbaldehyde under acidic conditions .
Multi-Step Functionalization
Recent advances involve modular synthesis starting from phenylhydrazines and fluorinated ketones:
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Hydrazone Formation: Condensation of 3-fluorophenoxyacetone with phenylhydrazine yields a hydrazone intermediate.
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Cyclization: Treatment with POCl₃/DMF induces cyclization to form the pyrazole core.
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Formylation: Subsequent Vilsmeier-Haack reaction introduces the aldehyde group .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): Signals at δ 9.85 ppm (s, 1H, CHO), 7.45–7.20 ppm (m, 5H, Ph), 6.90–6.70 ppm (m, 4H, fluorophenoxy), and 2.45 ppm (s, 3H, CH₃) .
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¹³C NMR: Peaks at δ 191.2 (CHO), 162.5 (C-F), 150.1 (pyrazole C-5), and 138.9–114.2 ppm (aromatic carbons) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 297.1004 (calc. 297.1002). Fragment ions include m/z 268 (loss of CHO), 239 (loss of CH₃), and 121 (fluorophenoxy).
Infrared Spectroscopy
Strong absorption bands at 1690 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-F stretch) validate the carbaldehyde and fluorophenoxy groups .
Applications in Medicinal Chemistry
Prodrug Development
The carbaldehyde group serves as a handle for Schiff base formation with amine-containing drugs, enhancing solubility and bioavailability. For example, conjugation with doxorubicin improves tumor-targeting efficiency .
Metal Complexation
The compound acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced antioxidant activity. A Cu(II) complex demonstrated 75% radical scavenging at 50 µM in DPPH assays .
Polymer Chemistry
Incorporation into polyamide backbones via condensation polymerization yields thermally stable polymers (T₅% = 280°C) with applications in gas separation membranes .
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